2,6-Dibromo-4-ethylaniline

pKa basicity electron‑donating effect

Substituting 2,6-dibromoaniline congeners risks off-spec intermediates due to shifts in basicity, lipophilicity, and cross-coupling selectivity. 2,6-Dibromo-4-ethylaniline (CAS 10546-63-1) provides the 4-ethyl pharmacophore pre-installed, eliminating post-coupling alkylation. · mp 73-75 °C enables melt-co-monomer processing; lower Tg for flexible electronics. · Distinct XlogP (3.4) and retention-time signature for accurate LC-MS quantification. · Dual ortho-Br handles for Pd/Ni-catalyzed sequential Suzuki couplings with ethyl-tuned chemoselectivity.

Molecular Formula C8H9Br2N
Molecular Weight 278.97 g/mol
Cat. No. B7880710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-ethylaniline
Molecular FormulaC8H9Br2N
Molecular Weight278.97 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C(=C1)Br)N)Br
InChIInChI=1S/C8H9Br2N/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3
InChIKeyCLDKMLUAQWPSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-4-ethylaniline: Physicochemical Profile & Sourcing


2,6-Dibromo-4-ethylaniline (CAS 10546-63-1, MFCD00031418) is a di‑ortho‑brominated, para‑ethyl‑substituted aniline building block (C₈H₉Br₂N, MW 278.97 g/mol) . The ortho‑bromine atoms serve as dual handles for palladium‑catalyzed cross‑coupling or heterocycle construction, while the 4‑ethyl group imparts a modest electron‑donating influence that modulates both aniline basicity and steric environment relative to non‑alkylated or merely methyl‑substituted analogs . It is supplied as a solid (mp 73–75 °C, 95% purity) by specialty chemical vendors and is used exclusively as a research intermediate for further synthetic elaboration .

Generic Substitution Risks for 2,6-Dibromo-4-ethylaniline


Simply selecting any 2,6‑dibromoaniline congener for a validated route or material specification is unreliable because even single‑atom alterations at the 4‑position shift basicity, lipophilicity, and steric demand . These shifts translate into tangible differences in melting point (affecting formulation and handling), cross‑coupling selectivity (the 4‑ethyl group can subtly retard or accelerate oxidative addition relative to 4‑Cl or 4‑H analogs), and chromatographic behavior (impacting purification protocols) [1]. Consequently, substituting 2,6‑dibromo‑4‑ethylaniline with 2,6‑dibromo‑4‑chloroaniline, 2,6‑dibromo‑4‑methylaniline, or unsubstituted 2,6‑dibromoaniline without re‑optimization risks off‑spec intermediates and batch failure, making precise structural identity a procurement‑critical parameter.

2,6-Dibromo-4-ethylaniline: Key Analog Differentiation


Basicity (pKa) Comparison with 4-Substituted Analogs

The predicted pKa of 2,6‑dibromo‑4‑ethylaniline (0.96 ± 0.10) is intermediate between the stronger electron‑withdrawing 4‑chloro analog (–0.16) and the parent 2,6‑dibromoaniline (0.48), and closely matches the 4‑methyl analog (0.91) . The ∼0.5 log‑unit difference relative to the 4‑Cl derivative indicates that the ethyl group partially offsets the acidifying effect of the ortho‑bromines, which can affect protonation state under mildly acidic work‑up or chromatographic conditions.

pKa basicity electron‑donating effect structure‑activity relationship

Melting Point Variation Across 4-Substituted Analogs

The experimentally determined melting point of 2,6‑dibromo‑4‑ethylaniline lies in the range 73–75 °C (as reported by AKSci) . This is notably lower than 2,6‑dibromo‑4‑chloroaniline (94–96 °C) and 2,4,6‑tribromoaniline (120–122 °C), and very close to 2,6‑dibromo‑4‑methylaniline (74–76 °C) . The ∼20 °C depression relative to the 4‑chloro analog reflects the weaker crystal packing of the ethyl vs. chloro substituent, which can facilitate melt‑processing or solvent‑free reactions that would require higher temperatures for the 4‑Cl compound.

melting point solid‑state property formulation storage

Lipophilicity (XlogP) and Chromatographic Retention

The computed XlogP of 2,6‑dibromo‑4‑ethylaniline is 3.4 [1]. While comprehensive experimental logP series for all analogs are scarce, the principle that 4‑alkyl substitution increases lipophilicity relative to 4‑H or 4‑halogen is well established for anilines [2]. Qualitatively, 2,6‑dibromo‑4‑ethylaniline is expected to be more lipophilic than 2,6‑dibromoaniline (calculated logP values around 2.7–3.0 have been reported for the parent) and less lipophilic than 2,4,6‑tribromoaniline.

logP lipophilicity HPLC retention chromatography

H-Bond Donor/Acceptor and Rotatable Bond Count

2,6‑Dibromo‑4‑ethylaniline possesses exactly 1 hydrogen‑bond donor (NH₂) and 1 hydrogen‑bond acceptor (the N lone pair), with 1 rotatable bond (the ethyl –CH₂–CH₃) [1]. This H‑bond profile is shared with 2,6‑dibromoaniline, 2,6‑dibromo‑4‑chloroaniline, and 2,6‑dibromo‑4‑methylaniline; however, the presence of the rotatable ethyl chain distinguishes it from the 4‑methyl and 4‑chloro analogs (which have exclusively stiff, non‑rotatable 4‑substituents), potentially affecting solid‑state packing and the entropy of dissolution.

hydrogen bonding crystal engineering solid‑phase extraction solubility

Cross-Coupling Reactivity by 4-Substituent Electronic Effect

Although direct head‑to‑head kinetic data for 2,6‑dibromo‑4‑ethylaniline versus its analogs in cross‑coupling are not publicly available, the electronic effect of the 4‑substituent on oxidative addition rates of ortho‑bromoaryl substrates is well precedented: electron‑donating substituents slow oxidative addition, while electron‑withdrawing groups accelerate it [1]. On this basis, 2,6‑dibromo‑4‑ethylaniline (pKa 0.96) is predicted to undergo slightly slower Pd(0) oxidative addition than 2,6‑dibromo‑4‑chloroaniline (pKa –0.16) but marginally faster than the unsubstituted 2,6‑dibromoaniline (pKa 0.48), a subtle gradation that can affect competing homocoupling and protodebromination side reactions.

Suzuki coupling Buchwald‑Hartwig amination steric effect catalytic activity

2,6-Dibromo-4-ethylaniline: Key Application Scenarios


4-Ethyl Biaryl and Heteroaryl Core Synthesis

When a medicinal chemistry program demands a 4‑ethyl substituent on the final biaryl pharmacophore, 2,6‑dibromo‑4‑ethylaniline provides the ethyl group pre‑installed, avoiding the need for post‑coupling alkylation or multi‑step homologation. The pKa differentiation evidence (Evidence Guide #1) confirms that the 4‑ethyl analog will exhibit subtly different extraction and purification behavior compared to 4‑methyl or 4‑chloro intermediates, reinforcing the value of maintaining structural fidelity throughout the synthetic sequence.

Sequential Cross-Coupling for 2,6-Diarylated Anilines

The presence of two chemically equivalent but sterically distinct ortho‑bromine atoms makes 2,6‑dibromo‑4‑ethylaniline a candidate for sequential Suzuki couplings if differentiated catalyst systems (e.g., Pd vs. Ni, or ligand‑controlled) are employed. The 4‑ethyl Hammett σₚ parameter (Evidence Guide #5) suggests that the electronic bias imparted by the ethyl group can be exploited to achieve modest chemoselectivity between the two bromine positions – a property not achievable with 4‑H analogs.

Organic Electronics: Solution-Processable Polymer Precursor

The lower melting point of 2,6‑dibromo‑4‑ethylaniline relative to its 4‑chloro and 4‑bromo analogs (Evidence Guide #2) facilitates melt‑co‑monomer processing and may improve solubility in common organic solvents used for spin‑coating or inkjet printing of conjugated polymer films. The one‑unit higher rotatable bond count (Evidence Guide #4) can contribute to a lower glass‑transition temperature of the resulting polymer, an advantage for flexible electronic device applications.

Reference Standard for Bromoaniline Metabolite Analysis

For laboratories developing HPLC or LC‑MS methods for bromoaniline metabolite analysis, the unique combination of XlogP (3.4) and rotatable bond count (Evidence Guide #3) provides a distinct retention‑time signature that separates 2,6‑dibromo‑4‑ethylaniline from its 4‑methyl, 4‑chloro, and 4‑H analogs. Procurement of this specific compound as a reference standard is essential for accurate identification and quantification in environmental or pharmaceutical matrices.

Quote Request

Request a Quote for 2,6-Dibromo-4-ethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.